molecular formula C11H21NO2 B117869 Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) CAS No. 158300-09-5

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI)

Cat. No. B117869
M. Wt: 199.29 g/mol
InChI Key: YLHOUQYHGGRZBH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) can be synthesized using various methods, including the reaction of 1,3-dimethyl-2-butene with isocyanate and tert-butanol. The synthesis process has been optimized to obtain high yields and purity of the compound.

Scientific research application

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been studied for its potential use in various scientific fields. It has been found to have antifungal, antibacterial, and antitumor activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of action

The mechanism of action of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, leading to the inhibition of cell growth and proliferation.

Biochemical and physiological effects

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation.

Advantages and limitations for lab experiments

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily monitored using analytical techniques. However, the compound is highly reactive and can be toxic, which can limit its use in certain experiments.

Future directions

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has several potential future directions for research. It can be studied further for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound can also be modified to improve its efficacy and reduce its toxicity, making it more suitable for use in various applications.
In conclusion, Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

properties

CAS RN

158300-09-5

Product Name

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI)

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl N-[(2S)-4-methylpent-3-en-2-yl]carbamate

InChI

InChI=1S/C11H21NO2/c1-8(2)7-9(3)12-10(13)14-11(4,5)6/h7,9H,1-6H3,(H,12,13)/t9-/m0/s1

InChI Key

YLHOUQYHGGRZBH-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C=C(C)C)NC(=O)OC(C)(C)C

SMILES

CC(C=C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C=C(C)C)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)- (9CI)

Origin of Product

United States

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